3-(3-Phenoxypropyl)pyrrolidine
Overview
Description
3-(3-Phenoxypropyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 3-phenoxypropyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its presence in various bioactive molecules. The phenoxypropyl group adds additional functionality and potential biological activity to the compound.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives can interact with various biological targets . For instance, some pyrrolidine derivatives have shown selectivity towards CK1 receptors .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways . The spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been associated with various biological activities, suggesting their involvement in multiple biochemical pathways .
Result of Action
Pyrrolidine derivatives have been associated with a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
The environmental factors can significantly influence the action of pyrrolidine derivatives .
Biochemical Analysis
Biochemical Properties
3-(3-Phenoxypropyl)pyrrolidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances . The interaction with cytochrome P450 involves the binding of this compound to the enzyme’s active site, leading to the modulation of its catalytic activity. Additionally, this compound has shown potential interactions with histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In cancer cell lines, this compound has demonstrated antiproliferative effects by inducing apoptosis and inhibiting cell growth . It influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Furthermore, this compound has been shown to affect gene expression by modulating the activity of transcription factors and epigenetic regulators .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the inhibition of enzyme activity, such as HDACs, leading to changes in chromatin structure and gene expression . The compound also binds to specific receptors and proteins, altering their conformation and function. For example, its interaction with cytochrome P450 enzymes results in the modulation of metabolic pathways . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in cell culture models has revealed sustained antiproliferative effects, although the extent of these effects may diminish over time as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound has been observed to exhibit therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, this compound may influence metabolic flux by modulating the activity of key enzymes and altering metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can cross cell membranes and accumulate in specific cellular compartments, such as the cytoplasm and nucleus. Its distribution is influenced by factors such as lipophilicity and binding affinity to cellular proteins . These properties determine the localization and concentration of this compound within different tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the nucleus, where it interacts with chromatin and influences gene expression . Additionally, it may be present in other organelles, such as the mitochondria, where it can affect cellular metabolism and energy production . The localization of this compound is directed by specific targeting signals and post-translational modifications that guide its transport to different subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenoxypropyl)pyrrolidine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction between pyrrolidine and 3-chloropropyl phenyl ether. This reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack of pyrrolidine on the 3-chloropropyl phenyl ether, resulting in the formation of this compound.
Another method involves the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. This reaction can be catalyzed by various Lewis acids and proceeds under mild conditions to yield the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenoxypropyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(3-Phenoxypropyl)pyrrolidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the treatment of diseases or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle with various biological activities.
Phenoxypropylamine: A compound with a similar phenoxypropyl group but different core structure.
N-Phenylpyrrolidine: A pyrrolidine derivative with a phenyl group attached to the nitrogen atom.
Uniqueness
3-(3-Phenoxypropyl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the phenoxypropyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-phenoxypropyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-6-13(7-3-1)15-10-4-5-12-8-9-14-11-12/h1-3,6-7,12,14H,4-5,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBQZFAIQDCRDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCCOC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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